4-bromo-6-methyl-2,3-dihydro-1H-indene
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Overview
Description
4-bromo-6-methyl-2,3-dihydro-1H-indene is a nitrogen-containing heterocyclic compound with the molecular formula C10H11Br.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-methyl-2,3-dihydro-1H-indene typically involves the bromination of 6-methyl-2,3-dihydro-1H-indene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions .
Industrial Production Methods
the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-methyl-2,3-dihydro-1H-indene
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Scientific Research Applications
4-bromo-6-methyl-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials for electronic and energy applications
Mechanism of Action
The mechanism of action of 4-bromo-6-methyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-chloroquinolin-3-yl: Similar in structure but contains a chlorine atom instead of a methyl group.
4-methyl-2,3-dihydro-1H-indene: Lacks the bromine atom, making it less reactive in certain chemical reactions.
2,3-dihydro-1H-indene: The parent compound without any substituents, used as a reference for comparing reactivity and properties.
Uniqueness
4-bromo-6-methyl-2,3-dihydro-1H-indene is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
875-68-3 |
---|---|
Molecular Formula |
C10H11Br |
Molecular Weight |
211.10 g/mol |
IUPAC Name |
4-bromo-6-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11Br/c1-7-5-8-3-2-4-9(8)10(11)6-7/h5-6H,2-4H2,1H3 |
InChI Key |
QUZVDEOFAZTTGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)C(=C1)Br |
Purity |
95 |
Origin of Product |
United States |
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